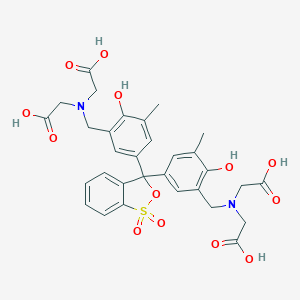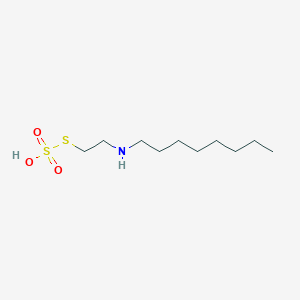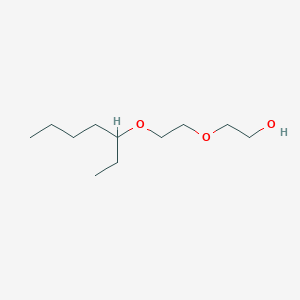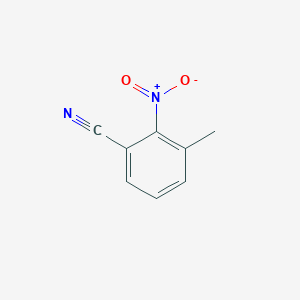![molecular formula C13H12N2O2 B167981 1-甲基-3,4-二氢-2H-吡啶并[3,4-b]吲哚-3-羧酸 CAS No. 10022-82-9](/img/structure/B167981.png)
1-甲基-3,4-二氢-2H-吡啶并[3,4-b]吲哚-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research. It is a heterocyclic compound that contains a pyridine ring fused to an indole ring. This compound has been found to have a range of biochemical and physiological effects, and has potential applications in various fields of research.
科学研究应用
抗糖尿病潜力
Choudhary 等人(2011 年)的一项研究合成了 1-甲基-3,4-二氢-2H-吡啶并[3,4-b]吲哚-3-羧酸的衍生物,并评价了它们在体内的抗糖尿病特性。这些化合物显示出有效的抗糖尿病活性,特别是化合物 DM 5,使其成为糖尿病研究的重要关注点 (Choudhary 等人,2011 年).
质谱应用
β-咔啉生物碱,包括 1-甲基-3,4-二氢-2H-吡啶并[3,4-b]吲哚的衍生物,已被用作基质辅助激光解吸/电离飞行时间质谱 (MALDI/TOF-MS) 中的基质。此应用对于分析蛋白质和硫酸化寡糖至关重要 (Nonami 等人,1997 年).
合成和化学转化
Omar 和 Yamada(1966 年)详细介绍了 1-取代和 1,3-二取代-3,4-二氢-9H-吡啶并[3,4-b]吲哚衍生物的合成,为该化合物的化学操作和潜在制药应用奠定了基础 (Omar & Yamada,1966 年).
抗肿瘤活性
Nguyen 等人(1990 年)进行的一项研究合成了并测试了一类化合物,包括 1-[[(二烷基氨基)烷基]氨基]-4-甲基-5H-吡啶并[4,3-b]苯并[e]-和-苯并[g]吲哚,以了解它们的抗肿瘤活性。这些化合物作为一类新的抗肿瘤剂显示出前景 (Nguyen 等人,1990 年).
食品安全和致突变性
Crotti 等人(2010 年)探讨了 β-咔啉,包括 1-甲基-9H-吡啶并[3,4-b]吲哚,在食品安全中的作用。这些化合物在富含蛋白质的食物加热过程中形成,与帕金森病和癌症等疾病有关,强调了在食品中检测这些化合物的必要性 (Crotti 等人,2010 年).
DNA 相互作用研究
Hashimoto 等人(1984 年)研究了与 1-甲基-5H-吡啶并[4,3-b]吲哚相关的致突化合物的化学反应与脱氧核糖核酸的化学反应,有助于我们了解这些化合物引起的致癌作用中的初始化学事件 (Hashimoto 等人,1984 年).
色氨酸衍生物的构象研究
Horwell 等人(1994 年)对构象受限色氨酸衍生物的合成进行了研究,其中包括与 1-甲基-3,4-二氢-2H-吡啶并[3,4-b]吲哚相关的结构,有助于肽和类肽构象阐明研究 (Horwell 等人,1994 年).
药物开发
De Savi 等人(2015 年)的一项研究讨论了含有 1-芳基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚基序的选择性雌激素受体下调剂 (SERD) 的开发。这项工作极大地促进了这些化合物在治疗乳腺癌中的药用应用 (De Savi 等人,2015 年).
属性
CAS 编号 |
10022-82-9 |
|---|---|
产品名称 |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
InChI 键 |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
手性 SMILES |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
规范 SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
同义词 |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)

